GNF-2

Vue d'ensemble

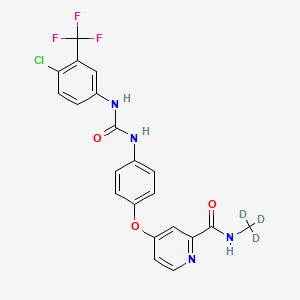

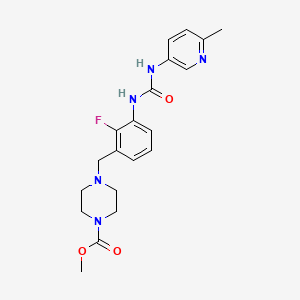

Description

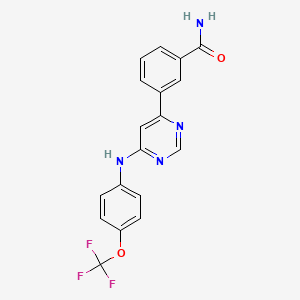

3-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)benzene-1-carboximidic acid belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular formula of this compound is C18H13F3N4O2 . It contains a benzene ring linked to a pyrimidine ring through a CC or CN bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 378.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Gestion de l'inflammation et de la douleur

GNF-2 a été trouvé pour atténuer l'activation inflammatoire de la glie et la douleur chronique . Il réduit la production d'oxyde nitrique et de cytokines pro-inflammatoires induite par le lipopolysaccharide (LPS) dans les cellules gliales cultivées de manière dépendante de c-Abl . De plus, l'administration de this compound atténue significativement les hypersensibilités mécaniques et thermiques dans les modèles expérimentaux de douleur diabétique et inflammatoire .

Neuroprotection

Des études récentes suggèrent que l'inhibition de c-Abl par this compound peut fournir un effet neuroprotecteur dans les modèles animaux de la maladie de Parkinson ainsi que dans les essais cliniques . Cependant, le rôle de c-Abl et les effets de this compound dans la neuroinflammation médiée par la glie ou l'hypersensibilité à la douleur n'ont pas été complètement étudiés .

Traitement du cancer

this compound est un inhibiteur allostérique de Bcr-Abl et a été développé comme une nouvelle classe de médicaments anticancéreux pour traiter la leucémie myéloïde chronique résistante . Il cible le Bcr-Abl de type sauvage et de nombreux mutants résistants à l'imatinib cliniquement pertinents .

Régulation de la signalisation IGF-1

this compound a été trouvé pour inhiber la phosphorylation de HCK et l'activation d'IGF-1, mais pas la liaison de HCK à BCR-ABL . Cela suggère que this compound pourrait être utilisé pour réguler la signalisation d'IGF-1, qui joue un rôle crucial dans la croissance et la survie cellulaires .

Dispositifs spintroniques

Bien que n'étant pas directement liés aux applications biologiques, il est intéressant de noter que les nanofeuillets de graphène (GNF) ont récemment suscité un intérêt considérable en raison de leur utilisation dans les dispositifs spintroniques . Ils permettent l'induction du magnétisme via les états de frontière, les défauts, les atomes magnétiques dopés ou la contrainte .

Mécanisme D'action

Target of Action

The primary targets of GNF-2 are the Abelson (ABL) family of tyrosine kinases, which includes proteins ABL1 and ABL2 . These kinases regulate a multitude of cellular processes and have been implicated in several disorders, including chronic myeloid leukemia (CML) .

Mode of Action

This compound is an allosteric inhibitor that modulates the catalytic activity of protein kinases by binding to a site distant from the active site . This binding induces a protein conformation that inhibits kinase activity . Specifically, this compound binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit BCR-ABL activation of HCK, a member of the Src family of tyrosine kinases, by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . This inhibition results in reduced phosphorylation of STAT5b, a transcription factor involved in cell survival and proliferation .

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties due to its binding to the myristate-binding site of c-Abl . It is a very selective non-ATP competitive inhibitor of Bcr-Abl and c-Abl .

Result of Action

The action of this compound leads to the inhibition of HCK phosphorylation and IGF-1 activation . This results in the attenuation of the inflammatory activation of glia and the ensuing pain behaviors in animal models . Moreover, this compound effectively impairs the in vivo kinase activity of Bcr-abl and the growth of Bcr-abl transformed cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in attenuating inflammatory activation of glia and chronic pain was demonstrated in specific experimental models . .

Propriétés

IUPAC Name |

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYNIUIFUYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228443 | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

778270-11-4 | |

| Record name | GNF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

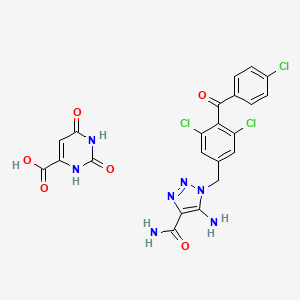

![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)

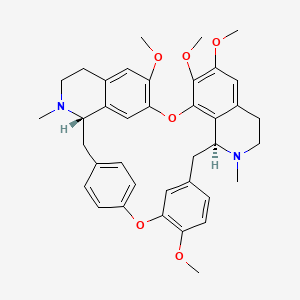

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)